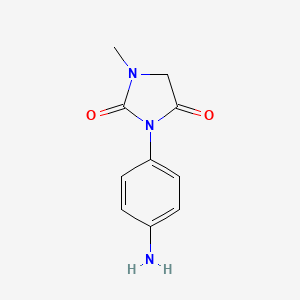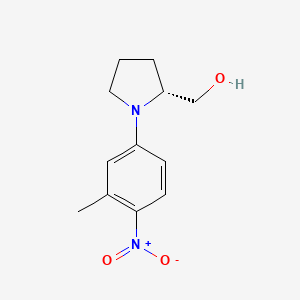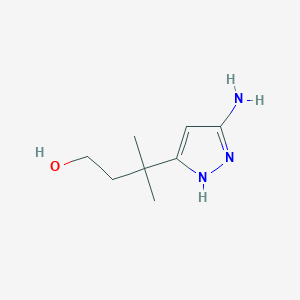
(2S)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid, also known as this compound (TBDMABA), is an organic compound that has been extensively studied in the scientific community due to its unique properties. TBDMABA is a chiral compound, meaning that it has two enantiomers, or mirror images. It is a derivative of butyric acid and is used in a variety of research applications.
Mécanisme D'action
TBDMABA acts as a chiral catalyst in a variety of enzyme-catalyzed reactions. It has been shown to increase the rate of a reaction by increasing the concentration of the substrate, thus allowing for faster reaction times. Additionally, it can be used to selectively activate certain enzymes, which can be used to control the stereoselectivity of a reaction.
Biochemical and Physiological Effects
TBDMABA has been shown to have a variety of biochemical and physiological effects on the body. It has been used to study the effects of drugs on the liver, as well as the effects of certain hormones on the brain. It has also been used to study the effects of certain drugs on the nervous system, as well as to study the effects of certain compounds on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of TBDMABA in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used in a variety of applications. Additionally, it is highly stable and can be stored for long periods of time without degradation. However, it is also important to note that TBDMABA is a chiral compound and its enantiomers may have different effects on the body. Therefore, it is important to use the correct enantiomer in order to obtain the desired results.
Orientations Futures
The use of TBDMABA in research is continuing to expand, and there are a number of potential future directions for its use. These include the development of new synthetic methods for its synthesis, the study of its effects on various systems in the body, and the development of new pharmaceuticals and other compounds based on its structure. Additionally, further research into the use of TBDMABA as a chiral catalyst in enzyme-catalyzed reactions could lead to the development of new and improved catalysts for use in industrial applications.
Méthodes De Synthèse
TBDMABA can be synthesized through several methods, including a two-step process involving the reduction of 4-bromo-2-methyl-2-butanol with sodium borohydride and the subsequent reaction of the resulting alcohol with dimethylamine in the presence of sulfuric acid. This method is the most common and widely used method for the synthesis of TBDMABA.
Applications De Recherche Scientifique
TBDMABA has a wide range of scientific applications, including the study of enzyme-catalyzed reactions, the synthesis of chiral compounds, and the study of the pharmacological effects of drugs. It has also been used in the synthesis of pharmaceuticals and other organic compounds.
Propriétés
IUPAC Name |
(2S)-2-(dimethylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-7(9(13)14)11(4)5/h7H,6H2,1-5H3,(H,13,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETDQCFFXBFGHQ-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide](/img/structure/B6614845.png)

![4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one](/img/structure/B6614858.png)



![tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate](/img/structure/B6614883.png)

![4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6614891.png)


